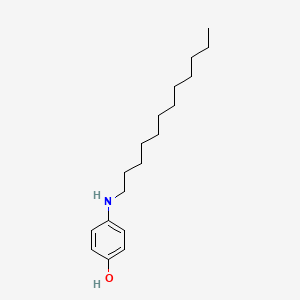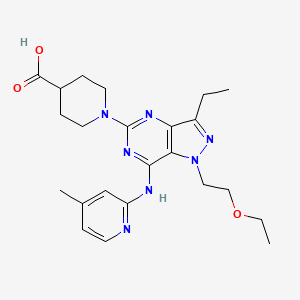
PEG6-Tos
Overview
Description
Polyethylene glycol 6-tosylate (PEG6-Tos) is a derivative of polyethylene glycol (PEG) that contains a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the tosyl group acts as a good leaving group for nucleophilic substitution reactions . This compound is widely used in various fields, including drug delivery and bioconjugation, due to its unique chemical properties .
Mechanism of Action
Target of Action
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . It is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the this compound to bind to the target protein and the E3 ligase, facilitating the degradation of the target protein .
Pharmacokinetics
The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance absorption and distribution. The tosyl group being a good leaving group might influence metabolism and excretion
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the disease pathway and alleviate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment could potentially affect the stability and reactivity of the tosyl group Additionally, the presence of other molecules could influence the efficacy of this compound, as they could compete with the target protein for binding to the PROTAC
Biochemical Analysis
Biochemical Properties
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
It is known that the tosyl group is a good leaving group for nucleophilic substitution reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG6-Tos is typically synthesized by reacting polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature . The resulting product is purified by precipitation or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PEG6-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group . It can also participate in other types of reactions, such as oxidation and reduction, depending on the functional groups present in the molecule it reacts with .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the tosyl group to a hydroxyl group.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting this compound with an amine will yield a PEG6-amine derivative, while oxidation with hydrogen peroxide will produce a PEG6-tosylate oxide .
Scientific Research Applications
PEG6-Tos has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol 4-tosylate (PEG4-Tos): Similar to PEG6-Tos but with a shorter polyethylene glycol spacer.
Polyethylene glycol 8-tosylate (PEG8-Tos): Similar to this compound but with a longer polyethylene glycol spacer.
Polyethylene glycol 12-tosylate (PEG12-Tos): Similar to this compound but with an even longer polyethylene glycol spacer.
Uniqueness
This compound is unique due to its optimal spacer length, which provides a balance between solubility and reactivity . This makes it particularly useful in applications where both properties are essential, such as in drug delivery and bioconjugation .
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODVVYOWINKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)



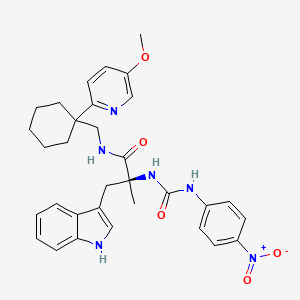
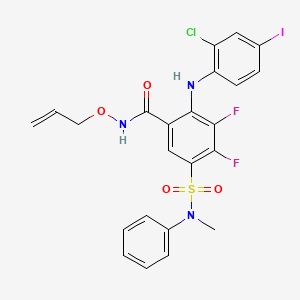
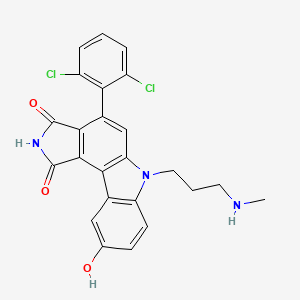

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)

